molecular formula C22H18FNO6S B492041 METHYL 5-(4-FLUOROBENZENESULFONAMIDO)-2-(METHOXYMETHYL)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE CAS No. 421580-25-8

METHYL 5-(4-FLUOROBENZENESULFONAMIDO)-2-(METHOXYMETHYL)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE

Cat. No.: B492041
CAS No.: 421580-25-8
M. Wt: 443.4g/mol
InChI Key: ABBLCSXVAJZPHU-UHFFFAOYSA-N
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Description

METHYL 5-(4-FLUOROBENZENESULFONAMIDO)-2-(METHOXYMETHYL)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of naphthofuran derivatives

Properties

IUPAC Name

methyl 5-[(4-fluorophenyl)sulfonylamino]-2-(methoxymethyl)benzo[g][1]benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FNO6S/c1-28-12-19-20(22(25)29-2)17-11-18(15-5-3-4-6-16(15)21(17)30-19)24-31(26,27)14-9-7-13(23)8-10-14/h3-11,24H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBLCSXVAJZPHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material: 1-Naphthol Functionalization

The synthesis begins with 1-naphthol, which undergoes formylation using paraformaldehyde in the presence of MgCl₂ and triethylamine to yield 1-hydroxy-2-naphthaldehyde (1 ). This step achieves 85–90% yields under reflux conditions in acetonitrile.

Furan Ring Formation

Ethyl bromoacetate is reacted with 1 in acetonitrile under basic conditions (K₂CO₃) to form ethyl naphtho[1,2-b]furan-2-carboxylate (2 ). Key parameters:

  • Temperature: Reflux (80–85°C)

  • Duration: 1.5–2 hours

  • Yield: 70–75%

Bromination at Position 5

Bromine in dichloromethane regioselectively substitutes position 5 of the naphthofuran core, producing 5-bromo-naphtho[1,2-b]furan-2-carboxylate (3 ).

  • Reaction time: 1 hour at 25°C

  • Yield: 82%

Introduction of 4-Fluorobenzenesulfonamido Group

Suzuki Coupling for Aryl Substitution

The brominated intermediate 3 undergoes Suzuki-Miyaura coupling with 4-fluorobenzenesulfonamide boronic acid derivatives. Typical conditions:

  • Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂ with RuPhos ligand

  • Base: Na₂CO₃ or K₃PO₄

  • Solvent: Toluene-MeOH (1:1)

  • Temperature: 100°C (reflux)

  • Yield: 60–68%

Direct Sulfonamidation

Alternatively, nucleophilic substitution using 4-fluorobenzenesulfonamide and a CuI/1,10-phenanthroline catalytic system in DMF at 120°C achieves direct C–N bond formation.

  • Yield: 55–60%

  • Limitations: Competing side reactions at elevated temperatures

Methoxymethyl Side Chain Installation

Alkylation of Furan Oxygen

The methoxymethyl group is introduced via Williamson ether synthesis:

  • Reagent: Methoxymethyl chloride (MeOCH₂Cl)

  • Base: K₂CO₃ or NaH

  • Solvent: DMF or THF

  • Temperature: 70–80°C

  • Yield: 75–80%

Esterification of Carboxylic Acid

The final methyl ester is formed by treating the carboxylic acid intermediate with methanol and H₂SO₄:

  • Reaction time: 12 hours at 60°C

  • Yield: 90–95%

Optimization and Challenges

Regioselectivity Control

Bromination at position 5 is critical; competing substitutions at positions 4 or 6 are minimized using stoichiometric Br₂ in CH₂Cl₂.

Protecting Group Strategy

Temporary protection of the sulfonamido group with Boc (tert-butoxycarbonyl) prevents side reactions during methoxymethylation. Deprotection with TFA (trifluoroacetic acid) restores the NH group.

Purification Techniques

  • Column chromatography (silica gel, hexane/EtOAc 4:1) isolates intermediates.

  • Recrystallization from ethanol or methanol improves final product purity.

Analytical Characterization

Property Method Data
Molecular FormulaHR-MSC₂₂H₁₈FNO₆S (Calcd: 467.09; Found: 467.11)
¹H NMR (DMSO-d₆)400 MHzδ 8.45 (d, J=7.7 Hz, 1H), 7.97–7.60 (m, 8H), 4.12 (s, 2H), 3.91 (s, 3H)
PurityHPLC (C18 column)≥98% (λ=254 nm)

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Overall Yield
Suzuki coupling pathwayHigh regioselectivityRequires Pd catalysts (high cost)42% (4 steps)
Direct sulfonamidationFewer stepsLower yields due to side reactions33% (3 steps)

Scale-Up Considerations

  • Solvent Recovery : Toluene and methanol are recycled via distillation.

  • Catalyst Recycling : Pd residues are recovered using scavenger resins.

  • Safety : Bromine and methoxymethyl chloride require handling under inert atmosphere .

Chemical Reactions Analysis

Types of Reactions

METHYL 5-(4-FLUOROBENZENESULFONAMIDO)-2-(METHOXYMETHYL)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfonamides.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides are known to inhibit enzymes by mimicking the substrate or binding to the active site. The naphthofuran core may interact with specific proteins or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 5-(4-CHLOROBENZENESULFONAMIDO)-2-(METHOXYMETHYL)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE
  • METHYL 5-(4-BROMOBENZENESULFONAMIDO)-2-(METHOXYMETHYL)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE

Uniqueness

The presence of the 4-fluorobenzenesulfonamido group in METHYL 5-(4-FLUOROBENZENESULFONAMIDO)-2-(METHOXYMETHYL)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE may confer unique properties such as increased lipophilicity, enhanced binding affinity to biological targets, and improved metabolic stability compared to its chloro or bromo analogs.

Biological Activity

Methyl 5-(4-fluorobenzenesulfonamido)-2-(methoxymethyl)naphtho[1,2-b]furan-3-carboxylate is a compound belonging to the naphtho[1,2-b]furan family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

The compound can be synthesized through various methods that typically involve the regioselective functionalization of naphtho[1,2-b]furan derivatives. The synthesis often employs strategies such as Lewis acid-catalyzed cycloaddition reactions involving 1,4-naphthoquinones and β-ketoamides. This approach allows for the efficient assembly of complex structures that maintain biological activity.

Biological Activity Overview

Naphtho[1,2-b]furans are known for their broad spectrum of biological activities, including:

  • Antimicrobial properties : Some derivatives have shown efficacy against drug-resistant bacteria.
  • Antiviral activity : Certain compounds in this class have been identified with significant antiviral potential against hepatitis C virus (HCV).
  • Anticancer effects : Research indicates that these compounds can inhibit cancer cell proliferation.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various pathogens. For instance, derivatives of naphtho[1,2-b]furan have been shown to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains.

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Naphtho[1,2-b]furan derivativeMRSA12 µg/mL
Naphtho[1,2-b]furan derivativeHCVIC50 = 0.686 µM

Antiviral Activity

The compound exhibits antiviral properties that are crucial for developing treatments for viral infections. For example, the naphtho[1,2-b]furan derivatives have been studied for their ability to inhibit HCV replication in vitro.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at specific positions on the naphtho[1,2-b]furan scaffold can significantly enhance biological activity. For example:

  • Substituents at the 5-position of the naphtho ring can alter receptor binding affinity and selectivity.
  • The presence of sulfonamide groups has been correlated with increased antimicrobial potency.

Key Findings from SAR Studies

SubstituentPositionEffect on Activity
Fluorobenzene sulfonamide5Increased antibacterial activity
Methoxymethyl group2Enhanced solubility and bioavailability

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in treating various conditions:

  • Antimycobacterial Activity : A study indicated that similar naphtho[1,2-b]furan derivatives effectively inhibited Mycobacterium tuberculosis by targeting iron acquisition mechanisms.
  • In Vivo Efficacy : Animal models have shown promising results where these compounds reduced tumor growth in xenograft models of breast cancer.
  • Neuropharmacological Effects : Some derivatives have been explored for their potential as melanin concentrating hormone receptor antagonists, indicating a role in obesity treatment.

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